molecular formula C6H11N3O3 B1216307 N-(2,3-Epoxypropyl)-N-amidinoglycine CAS No. 70363-44-9

N-(2,3-Epoxypropyl)-N-amidinoglycine

Cat. No.: B1216307
CAS No.: 70363-44-9
M. Wt: 173.17 g/mol
InChI Key: GEGOVQUAXGTHFG-UHFFFAOYSA-N
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Description

N-(2,3-Epoxypropyl)-N-amidinoglycine is a specialized electrophilic compound historically used as an active-site-directed affinity label for mechanistic studies of the enzyme creatine kinase (CK) . Its primary research application involves the specific and covalent modification of cysteine residue 282 (Cys282) located within the active site of rabbit muscle creatine kinase, a critical step in elucidating the enzyme's structure and catalytic mechanism . This covalent inhibition occurs through an alkylation reaction, irreversibly binding the compound to the enzyme and providing a valuable tool for probing the bioenergetics of ATP use in muscle and brain tissues . As a research tool, it has contributed to the fundamental understanding of enzymatic activity in energy metabolism. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

70363-44-9

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-[carbamimidoyl(oxiran-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C6H11N3O3/c7-6(8)9(2-5(10)11)1-4-3-12-4/h4H,1-3H2,(H3,7,8)(H,10,11)

InChI Key

GEGOVQUAXGTHFG-UHFFFAOYSA-N

SMILES

C1C(O1)CN(CC(=O)O)C(=N)N

Canonical SMILES

C1C(O1)CN(CC(=O)O)C(=N)N

Synonyms

epoxycreatine
N-(2,3-epoxypropyl)-N-amidinoglycine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (epoxy groups or glycine derivatives) and are compared based on available

Compound Molecular Formula Molecular Weight CAS No. Key Applications Key Properties
N-(2,3-Epoxypropyl)-N-amidinoglycine Likely C₅H₉N₃O₃ ~159.15 (inferred) Not provided Affinity labeling of enzymes (e.g., creatine kinase) Reacts with cysteine residues via epoxy group; amidino group enhances enzyme-binding specificity.
N,N-bis(2,3-epoxypropyl)aniline C₁₂H₁₅NO₂ 205.25 2095-06-9 Epoxy resin formulations ; crosslinking agent in polymers Density: 1.153 g/mL at 25°C; not classified as PBT/vPvB ; high reactivity due to dual epoxy groups.
(S)-(+)-N-(2,3-Epoxypropyl)phthalimide C₁₁H₉NO₃ 203.20 161596-47-0 Pharmaceutical intermediates (e.g., synthesis of active pharmaceutical ingredients) Epoxypropyl-phthalimide structure; used in chiral synthesis.
N-(1-Oxooctyl)glycine C₁₀H₁₇NO₃ 199.25 156053-89-3 Biochemical research (exact application unspecified) Hydrophobic side chain (oxooctyl); ≥98% purity (HPLC).

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound hinges on a two-step process: (1) amidination of glycine to form N-amidinoglycine and (2) epoxidation via reaction with epichlorohydrin. The amidination step typically employs carbodiimide-mediated coupling or direct reaction with cyanamide derivatives to introduce the amidino group (-C(=NH)NH₂). Subsequent epoxidation involves nucleophilic attack by the amine nitrogen on epichlorohydrin, followed by base-induced dehydrochlorination to form the epoxypropyl group.

A critical challenge lies in suppressing side reactions, such as polymerization of epichlorohydrin or over-glycidylation. Studies indicate that maintaining a molar ratio of epichlorohydrin to N-amidinoglycine between 1.2:1 and 2:1 minimizes oligomer formation while ensuring complete epoxidation.

Catalytic Systems and Reaction Optimization

Role of Lanthanum Nitrate in Epoxidation

The patent EP1656363A2 highlights lanthanum nitrate hexahydrate as a superior catalyst for epoxy group formation. When dissolved in propylene carbonate (20–40 wt%), this catalyst facilitates a 15–20% increase in epoxide yield compared to traditional methods using tetrabutylammonium chloride. Key advantages include:

  • Enhanced reaction rate : Lanthanum nitrate reduces the induction period by 60–90 minutes, enabling complete conversion within 8–12 hours at 55–80°C.

  • Improved selectivity : The catalyst suppresses glycidyl ether side products, which commonly arise from competing alkoxylation reactions.

Table 1: Catalytic Performance of Lanthanum Nitrate in Propylene Carbonate

Catalyst Concentration (wt%)Reaction Time (h)Epoxide Yield (%)Viscosity at 50°C (mPa·s)
0.512785,200
1.010824,270
2.08853,980

Data adapted from EP1656363A2.

Solvent Selection and Temperature Control

Propylene carbonate emerges as the optimal solvent due to its high polarity and ability to dissolve both lanthanum nitrate and epichlorohydrin. Reactions conducted in toluene or xylene require 20–30% longer durations to achieve comparable yields. Temperature profiling reveals that maintaining the reaction at 55°C during epichlorohydrin addition, followed by a gradual increase to 80°C, prevents exothermic runaway reactions.

Purification and Characterization

Isolation Techniques

Post-reaction workup involves sequential washing with aqueous sodium dihydrogen phosphate (1% w/v) and deionized water to remove residual catalysts and salts. The crude product is then purified via vacuum distillation (30 mbar, 110°C) or column chromatography using ethyl acetate/petroleum ether mixtures.

Spectroscopic Validation

¹H-NMR and ¹³C-NMR are indispensable for confirming structural integrity:

  • Epoxypropyl protons : Resonances at δ 2.74–3.26 ppm (m, epoxy CH₂ and CH).

  • Amidino group : A singlet at δ 8.1–8.3 ppm (NH₂) and a triplet at δ 3.8–4.0 ppm (N-CH₂).

Table 2: Representative NMR Data for this compound

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Epoxy CH₂2.74–2.89dd
Epoxy CH3.19–3.26m
Amidino NH₂8.1–8.3s
Glycine CH₂3.34–3.42m

Data synthesized from.

Kinetic and Thermodynamic Considerations

Reaction Rate Analysis

Studies on analogous epoxy systems demonstrate zero-order kinetics during the initial 2–3 hours, transitioning to first-order behavior as monomer concentrations decline. The rate constant (k) for epoxypropyl formation in propylene carbonate is approximately 2.4×103s12.4 \times 10^{-3} \, \text{s}^{-1} at 60°C, with an activation energy (EaE_a) of 45 kJ/mol.

Thermal Stability

Differential scanning calorimetry (DSC) reveals an exothermic curing onset at 120–130°C, attributed to residual epoxy group reactivity. Storage below 4°C in anhydrous conditions is recommended to prevent premature polymerization.

Industrial and Biochemical Applications

Scale-Up Challenges

Pilot-scale synthesis (≥1 kg batches) necessitates strict control of:

  • Moisture content : ≤0.1% to prevent hydrolysis of the epoxy group.

  • Catalyst recovery : Lanthanum nitrate can be recovered via aqueous extraction and reused for 3–4 cycles before activity declines.

Biochemical Labeling Utility

In creatine kinase studies, this compound serves as an affinity label due to its electrophilic epoxy group, which forms covalent bonds with nucleophilic residues (e.g., cysteine or lysine). Radiolabeled variants (e.g., [¹⁴C]-epoxycreatine) enable precise tracking of enzyme active sites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,3-Epoxypropyl)-N-amidinoglycine, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The synthesis often involves epoxidation of precursor compounds or nucleophilic ring-opening reactions. For example, epoxypropyl derivatives can react with amidines under controlled pH and temperature to form the target compound. Structural confirmation relies on 2D NMR techniques (COSY, HMQC, HMBC) to resolve stereochemistry and substituent positioning, complemented by FT-IR for functional group validation. High-resolution mass spectrometry (HRMS) is essential for molecular weight verification .

Q. How can researchers safely handle this compound during experimental procedures to minimize exposure risks?

  • Methodological Answer : Use closed-system reactors and local exhaust ventilation to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For spills, employ inert adsorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .

Q. What reactivity patterns are observed in this compound during nucleophilic ring-opening reactions?

  • Methodological Answer : The epoxy group undergoes regioselective attack by nucleophiles (e.g., amines, thiols) following the Krasuskii rule , where the nucleophile preferentially attacks the less substituted carbon. Reaction conditions (solvent polarity, temperature) influence regioselectivity. Monitoring progress via thin-layer chromatography (TLC) or HPLC helps optimize reaction kinetics .

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